Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-
Description
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, is a substituted urea derivative characterized by a dibutylamino group, a 4-methylphenylamino moiety, and a methylene-linked phenyl ring.
Properties
CAS No. |
656836-08-7 |
|---|---|
Molecular Formula |
C23H32N4O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[N,N-dibutyl-N'-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C23H32N4O/c1-4-6-17-27(18-7-5-2)22(24-21-15-13-19(3)14-16-21)26-23(28)25-20-11-9-8-10-12-20/h8-16H,4-7,17-18H2,1-3H3,(H2,24,25,26,28) |
InChI Key |
RYWAWAOBCVYWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=NC1=CC=C(C=C1)C)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, a common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of urea derivatives often relies on the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, while effective, poses environmental and safety concerns due to the use of phosgene.
Chemical Reactions Analysis
Types of Reactions
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
Scientific Research Applications
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted ureas exhibit diverse properties based on their functional groups. Below is a comparative analysis of the target compound with structurally or functionally related derivatives:
Structural Analogues from Patent Literature (Sulfonyloxy-Substituted Ureas)
The European Patent Application (2023) describes N,N’-di-substituted ureas with sulfonyloxy groups, such as N,N’-di-[4-(methanesulfonyloxy)phenyl] urea and N,N’-di-[4-(ethanesulfonyloxy)-3-methyl-phenyl] urea . These compounds prioritize sulfonate ester groups, enhancing solubility in polar solvents and reactivity in crosslinking reactions. Compared to the target compound, which features lipophilic dibutylamino and 4-methylphenyl groups, sulfonyloxy derivatives are more suited for industrial applications (e.g., coatings, adhesives) due to their hydrolytic stability and compatibility with aqueous systems .
Dimethylol Urea Copolymers
highlights dimethylol urea/phenol/sodium phenolsulfonate copolymer, a urea derivative modified with hydroxyl and sulfonate groups . This copolymer is utilized in resin formulations for improved thermal stability and water resistance.
Azo-Functionalized Ureas (DFT Studies)
By extension, the target compound’s 4-methylphenyl group—a mild electron donor—may moderate electronic properties, favoring applications in optoelectronics or catalysis where balanced electron density is critical .
Data Tables
Table 1: Comparative Properties of Substituted Ureas
Table 2: Substituent Effects on Key Parameters
| Substituent Type | Effect on Solubility | Effect on Reactivity | Industrial Relevance |
|---|---|---|---|
| Sulfonyloxy (e.g., -SO₃R) | Increases polarity | Enhances crosslinking capacity | High |
| Dibutylamino (-NBu₂) | Increases lipophilicity | Modulates basicity | Moderate (niche) |
| 4-Methylphenyl (-C₆H₄Me) | Balances electron density | Stabilizes aromatic interactions | Research focus |
Research Findings
- Electronic Properties : DFT studies on azo-ureas () suggest that electron-donating groups (e.g., 4-methylphenyl) in the target compound may lower redox activity compared to sulfonyloxy derivatives but improve compatibility with aromatic substrates .
- Biological Potential: While direct data are unavailable, analogous ureas with alkylamino groups exhibit antimicrobial activity, implying that the dibutylamino moiety in the target compound could enhance membrane penetration .
- Industrial Utility : Sulfonyloxy-substituted ureas () dominate patent literature due to their hydrolytic resilience, whereas the target compound’s niche structure may require tailored applications (e.g., asymmetric catalysis) .
Biological Activity
Urea derivatives, particularly those with complex substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is a notable example, with potential applications in various therapeutic areas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Urea Derivatives
Urea derivatives are recognized for their ability to interact with biological targets, including enzymes and receptors. The presence of aromatic moieties enhances their binding affinity and specificity. The compound features a dibutylamino group and a 4-methylphenyl substituent, which may influence its biological properties.
Antidiabetic Activity
Recent studies have highlighted the potential of urea derivatives as α-glucosidase inhibitors , which are crucial for managing Type 2 diabetes mellitus (T2DM). A study synthesized various diphenyl urea analogs and assessed their inhibitory effects on α-glucosidase. The results indicated that certain compounds exhibited IC50 values ranging from 2.14 to 115 µM , demonstrating significant inhibitory activity compared to the standard drug acarbose .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 3r | 4.87 | Most potent in the series |
| 3u | 2.14 | Exceptional α-glucosidase inhibition |
| 3s | 76.20 | Moderate activity |
| 3t | 69.83 | Moderate activity |
The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl groups significantly impacted biological activity. For instance, the introduction of an ortho-methyl group enhanced inhibitory potency, while meta and para substitutions reduced it .
Antitumor Activity
Urea derivatives have also been explored for their antitumor properties. Diaryl ureas, a subclass of urea compounds, have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These compounds are believed to interact with specific kinases involved in cancer progression .
The biological activity of urea derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The primary mechanism for antidiabetic activity involves the inhibition of α-glucosidase, which slows carbohydrate absorption in the intestines.
- Receptor Binding : Urea compounds often exhibit high binding affinity to various receptors due to their structural features, leading to downstream effects on cell signaling pathways.
- Antioxidant Activity : Some studies suggest that urea derivatives possess antioxidant properties, which may contribute to their overall therapeutic efficacy.
Case Studies
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of urea derivatives in managing diabetes and cancer. One study demonstrated that a specific diphenyl urea derivative significantly reduced blood glucose levels in diabetic rats while exhibiting low toxicity profiles .
- Clinical Trials : Although clinical data specific to Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is limited, related urea compounds have progressed through various phases of clinical trials for diabetes and cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
